N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide
Description
N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide is a complex organic compound characterized by its unique thiazole ring structure and the presence of a chlorophenyl group
Properties
Molecular Formula |
C21H28BrClN2S |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N,3-dicyclohexyl-1,3-thiazol-2-imine;hydrobromide |
InChI |
InChI=1S/C21H27ClN2S.BrH/c22-17-13-11-16(12-14-17)20-15-25-21(23-18-7-3-1-4-8-18)24(20)19-9-5-2-6-10-19;/h11-15,18-19H,1-10H2;1H |
InChI Key |
PVBWKGLCFYZYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)C4CCCCC4.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a chlorophenyl-substituted thiourea and a cyclohexyl ketone under acidic conditions.
Ylidene Formation: The ylidene group is introduced by reacting the thiazole intermediate with an appropriate aldehyde or ketone in the presence of a base.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiazole ring to a more saturated structure.
Substitution: Halogenation or alkylation reactions can introduce new functional groups onto the thiazole ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Halogenated or alkylated thiazole derivatives.
Scientific Research Applications
N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and chlorophenyl group enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-4-(4-bromophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide
- N-[(2E)-4-(4-fluorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide
- N-[(2E)-4-(4-methylphenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide
Uniqueness
N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
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